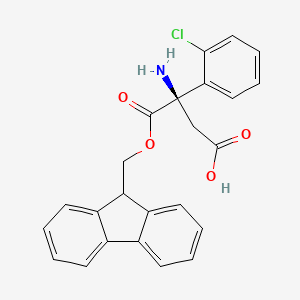
(3R)-3-amino-3-(2-chlorophenyl)-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-amino-3-(2-chlorophenyl)-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that combines an amino group, a chlorophenyl group, and a fluorenylmethoxy group, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(2-chlorophenyl)-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorenylmethoxy Group: The fluorenylmethoxy group can be introduced through a nucleophilic substitution reaction using fluorenylmethanol and an appropriate leaving group.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be added via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and a suitable catalyst.
Amino Group Addition: The amino group can be introduced through a reductive amination reaction using an appropriate amine and reducing agent.
Final Coupling: The final coupling step involves the formation of the oxobutanoic acid moiety through a condensation reaction with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-amino-3-(2-chlorophenyl)-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3R)-3-amino-3-(2-chlorophenyl)-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes. Its structural features make it a valuable tool for investigating the molecular basis of biological activity.
Medicine
In medicinal chemistry, this compound can be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural versatility allows for the design of polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of (3R)-3-amino-3-(2-chlorophenyl)-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the chlorophenyl and fluorenylmethoxy groups can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-3-amino-3-(2-bromophenyl)-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid: Similar structure with a bromine atom instead of chlorine.
(3R)-3-amino-3-(2-fluorophenyl)-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid: Similar structure with a fluorine atom instead of chlorine.
(3R)-3-amino-3-(2-methylphenyl)-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid: Similar structure with a methyl group instead of chlorine.
Uniqueness
The uniqueness of (3R)-3-amino-3-(2-chlorophenyl)-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, can influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C24H20ClNO4 |
|---|---|
Molekulargewicht |
421.9 g/mol |
IUPAC-Name |
(3R)-3-amino-3-(2-chlorophenyl)-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid |
InChI |
InChI=1S/C24H20ClNO4/c25-21-12-6-5-11-20(21)24(26,13-22(27)28)23(29)30-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-12,19H,13-14,26H2,(H,27,28)/t24-/m1/s1 |
InChI-Schlüssel |
IRTQLMJXEQLNJR-XMMPIXPASA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@@](CC(=O)O)(C4=CC=CC=C4Cl)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CC(=O)O)(C4=CC=CC=C4Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


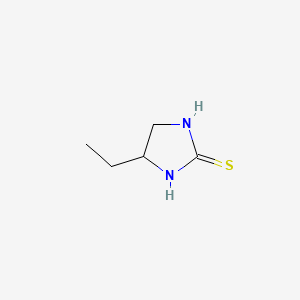
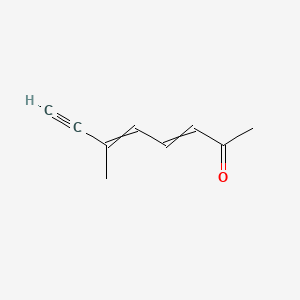

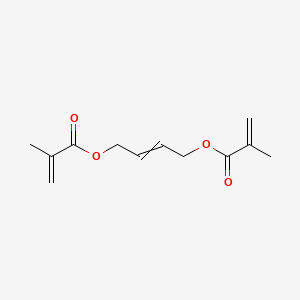
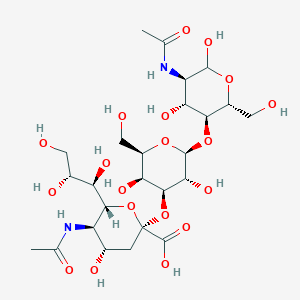

![(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;propane-1,3-diol](/img/structure/B13835908.png)
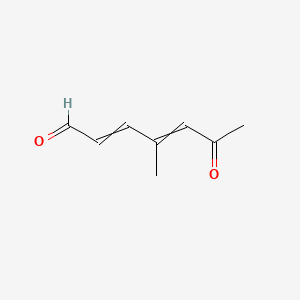
![3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13835916.png)
![3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone](/img/structure/B13835923.png)
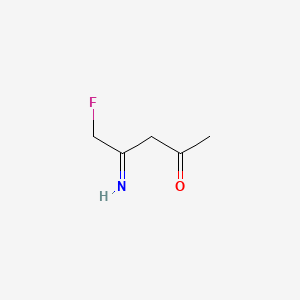
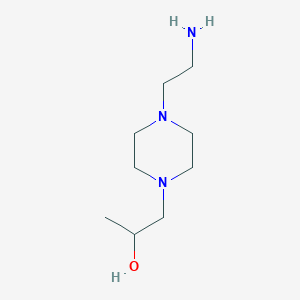
![1-[2-ethoxy-1-(2-methylprop-2-enyl)cyclopent-2-en-1-yl]-N-methylmethanamine](/img/structure/B13835946.png)
![2-[5-(Tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B13835948.png)
